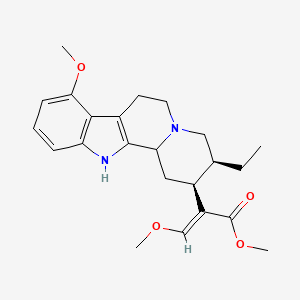
Mitragynine picrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of mitragynine picrate typically involves the extraction of mitragynine from kratom leaves, followed by its reaction with picric acid to form the picrate salt. The extraction of mitragynine can be achieved through various methods, including solvent extraction, accelerated solvent extraction (ASE), and ultrasound-assisted extraction (UAE) . The reaction with picric acid is usually carried out under controlled conditions to ensure the formation of the desired picrate salt.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction of mitragynine from kratom leaves, followed by its conversion to the picrate salt. This process requires precise control of reaction conditions, including temperature, pH, and solvent composition, to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Mitragynine picrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the mitragynine molecule, such as the indole ring and the methoxy group .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of mitragynine, while reduction reactions may produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mitragynine picrate has been extensively studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the reactivity of indole alkaloids. In biology, it is investigated for its effects on opioid receptors and its potential as a pain management agent . In medicine, this compound is explored for its potential in treating opioid withdrawal symptoms and as an alternative to traditional opioids . In industry, it is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mecanismo De Acción
Mitragynine picrate exerts its effects primarily through its interaction with opioid receptors, including the mu (MOR), delta (DOR), and kappa (KOR) receptors . The compound binds to these receptors, leading to the activation of signaling pathways that result in analgesic and sedative effects. The exact molecular targets and pathways involved in the action of this compound are still under investigation, but it is known to modulate the release of neurotransmitters and influence pain perception .
Comparación Con Compuestos Similares
Mitragynine picrate is unique among indole alkaloids due to its specific interaction with opioid receptors and its potential therapeutic applications. Similar compounds include other alkaloids found in kratom, such as speciogynine, speciociliatine, and mitraciliatine . These compounds share structural similarities with mitragynine but differ in their pharmacological properties and effects on opioid receptors . This compound stands out due to its potent analgesic effects and its potential as an alternative to traditional opioids .
Propiedades
Fórmula molecular |
C23H30N2O4 |
|---|---|
Peso molecular |
398.5 g/mol |
Nombre IUPAC |
methyl (E)-2-[(2S,3S)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate |
InChI |
InChI=1S/C23H30N2O4/c1-5-14-12-25-10-9-15-21-18(7-6-8-20(21)28-3)24-22(15)19(25)11-16(14)17(13-27-2)23(26)29-4/h6-8,13-14,16,19,24H,5,9-12H2,1-4H3/b17-13+/t14-,16+,19?/m1/s1 |
Clave InChI |
LELBFTMXCIIKKX-JLIIPWMNSA-N |
SMILES isomérico |
CC[C@@H]1CN2CCC3=C(C2C[C@@H]1/C(=C\OC)/C(=O)OC)NC4=C3C(=CC=C4)OC |
SMILES canónico |
CCC1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=C3C(=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((1H-Benzo[d]imidazol-1-yl)sulfonyl)benzonitrile](/img/structure/B14114882.png)

![1,3,5-Tris[(2-oxo-1,3-dioxolan-4-yl)methoxy]benzene](/img/structure/B14114892.png)



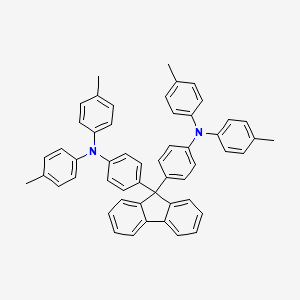
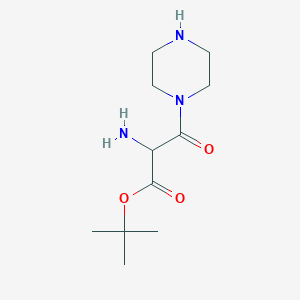
![N-[(2S,4S,5S)-5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-2-(4-hydroxy-2-oxo-1,3-diazinan-1-yl)-3-methylbutanamide](/img/structure/B14114934.png)
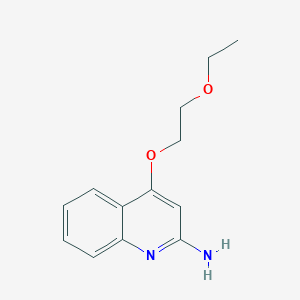
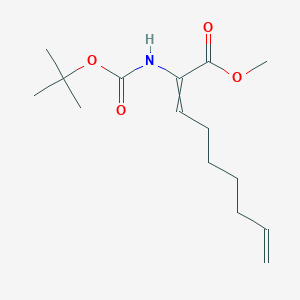
![4-[4-[3-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]naphthalen-2-yl]phenyl]benzonitrile](/img/structure/B14114943.png)
![2,4-PyriMidinediaMine, N2-[(1S)-1-(1H-benziMidazol-6-yl)ethyl]-N4-(5-cyclobutyl-1H-pyrazol-3-yl)-](/img/structure/B14114948.png)

